molecular formula C4H5Cl2NS B581754 5-Chlorothiophen-3-amine hydrochloride CAS No. 1408076-06-1

5-Chlorothiophen-3-amine hydrochloride

Cat. No. B581754
CAS RN: 1408076-06-1
M. Wt: 170.051
InChI Key: PANGNYJHBNJBFY-UHFFFAOYSA-N
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Description

5-Chlorothiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 1408076-06-1 . It has a molecular weight of 170.06 and its IUPAC name is 5-chloro-3-thienylamine hydrochloride . It is typically stored at temperatures below -10 degrees and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-Chlorothiophen-3-amine hydrochloride is 1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

5-Chlorothiophen-3-amine hydrochloride is a powder . It has a molecular weight of 170.06 and is stored at temperatures below -10 degrees .

Scientific Research Applications

Catalysis in Organic Synthesis

5-Chlorothiophen-3-amine hydrochloride is used in organic synthesis, particularly in amination reactions. For instance, it is involved in the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, yielding high chemoselectivity and isolated yield of the aminated product (Ji, Li, & Bunnelle, 2003).

Antineoplastic Synthesis

This compound is also relevant in the synthesis of antineoplastic agents. A study reported an efficient synthesis of a compound using a nitrostilbene intermediate that involved the use of 5-Chlorothiophen-3-amine hydrochloride. This synthesis contributed to the development of compounds with significant activity against various cancer cell lines (Pettit et al., 2003).

Synthesis of Dipeptide Derivatives

In peptide chemistry, 5-Chlorothiophen-3-amine hydrochloride plays a role in the synthesis of dipeptide derivatives. The reaction between specific ketones, amine hydrochlorides, and potassium isocyanoacetate yielded a series of dipeptide derivatives, confirming the versatility of this compound in synthesizing complex organic molecules (Bossio, Marcaccini, Paoli, & Pepino, 1994).

Apoptosis Inducers in Cancer Research

The compound has been identified as a novel apoptosis inducer in cancer research. Specifically, a derivative of 5-Chlorothiophen-3-amine hydrochloride showed activity against breast and colorectal cancer cell lines. This highlights its potential as a target for developing new anticancer therapies (Zhang et al., 2005).

Neuroendocrine Function Research

In neuroendocrine research, compounds like 5-Chlorothiophen-3-amine hydrochloride are used to study the effects of chemicals on brain function. For instance, a study on Atlantic croaker fish showed that exposure to certain PCB mixtures, possibly containing derivatives of 5-Chlorothiophen-3-amine hydrochloride, affected neuroendocrine functions related to reproduction (Khan & Thomas, 1996).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

5-chlorothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANGNYJHBNJBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorothiophen-3-amine hydrochloride

CAS RN

1408076-06-1
Record name 3-Thiophenamine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chlorothiophen-3-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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